molecular formula C13H11BrN2O3S B467091 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide CAS No. 536722-69-7

5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B467091
CAS No.: 536722-69-7
M. Wt: 355.21g/mol
InChI Key: KRYITMWNFQRLSJ-UHFFFAOYSA-N
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Description

5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a bromine atom, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This core is then functionalized with a bromine atom and a methoxyphenyl group through a series of reactions, including halogenation and coupling reactions .

    Halogenation: The furan ring is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated furan is then coupled with a methoxyphenyl isothiocyanate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-((2-methoxyphenyl)carbamothioyl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    5-bromo-N-((2-methoxyphenyl)carbamothioyl)benzene-2-carboxamide: Similar structure with a benzene ring instead of a furan ring.

Uniqueness

5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide is unique due to its specific combination of a furan ring, bromine atom, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c1-18-9-5-3-2-4-8(9)15-13(20)16-12(17)10-6-7-11(14)19-10/h2-7H,1H3,(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYITMWNFQRLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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